molecular formula C24H36O7 B605623 Ascorbyl gamolenate CAS No. 109791-32-4

Ascorbyl gamolenate

Cat. No.: B605623
CAS No.: 109791-32-4
M. Wt: 436.5 g/mol
InChI Key: FLRQOWAOMJMSTP-JJTRIOAGSA-N
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Description

Ascorbyl gamolenate is a compound that combines ascorbic acid (vitamin C) with gamma-linolenic acid, a fatty acid. It is known for its potential therapeutic properties, particularly in the treatment of diabetic neuropathies. This compound functions as an aldose reductase inhibitor, which helps in managing complications related to diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ascorbyl gamolenate typically involves the esterification of ascorbic acid with gamma-linolenic acid. This reaction can be catalyzed by chemical catalysts or enzymes such as lipases. The reaction conditions often include the use of solvents like p-cymene and the application of heat to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using renewable solvents and efficient separation techniques. The process aims to achieve high yields and purity, making the compound suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Ascorbyl gamolenate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Dehydroascorbic acid.

    Reduction: Ascorbic acid.

    Esterification: This compound.

Scientific Research Applications

Mechanism of Action

Ascorbyl gamolenate exerts its effects primarily through its antioxidant properties. It acts as a free radical scavenger, reducing oxidative stress in cells. The compound also inhibits aldose reductase, an enzyme involved in the polyol pathway, which is linked to diabetic complications. By inhibiting this enzyme, this compound helps in managing symptoms of diabetic neuropathies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ascorbyl gamolenate is unique due to its combination of ascorbic acid and gamma-linolenic acid, providing both antioxidant and anti-inflammatory benefits. Its ability to inhibit aldose reductase sets it apart from other ascorbic acid derivatives, making it particularly useful in managing diabetic complications .

Properties

CAS No.

109791-32-4

Molecular Formula

C24H36O7

Molecular Weight

436.5 g/mol

IUPAC Name

[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] (6Z,9Z,12Z)-octadeca-6,9,12-trienoate

InChI

InChI=1S/C24H36O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(26)30-18-19(25)23-21(27)22(28)24(29)31-23/h6-7,9-10,12-13,19,23,25,27-28H,2-5,8,11,14-18H2,1H3/b7-6-,10-9-,13-12-/t19-,23+/m0/s1

InChI Key

FLRQOWAOMJMSTP-JJTRIOAGSA-N

SMILES

CCCCCC=CCC=CCC=CCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ascorbyl gamolenate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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